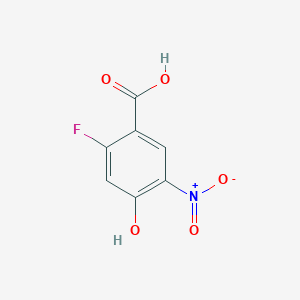

2-Fluoro-4-hydroxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-4-hydroxy-5-nitrobenzoic acid” is a chemical compound . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Chemical Reactions Analysis

“2-Fluoro-4-hydroxy-5-nitrobenzoic acid” is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Scientific Research Applications

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

This compound can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through nucleophilic aromatic substitution (SNAr) of fluorine with the OH of various 2-aminophenols on solid support .

Synthesis of Polycyclic Heterocycles

The fluorine atom in 2-Fluoro-5-nitrobenzoic acid enables it to synthesize polycyclic heterocycles .

Synthesis of β-Turn Cyclic Peptidomimetics

It can also be used to synthesize β-turn cyclic peptidomimetics .

Fluorescent Probes for Detecting Nucleophiles

Additionally, fluorescent probes for detecting nucleophiles such as endogenous hydrogen polysulfide and hydrazine can be synthesized from this compound through esterification .

Safety and Hazards

Mechanism of Action

Target of Action

It’s reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution (S_NAr). In this process, the fluorine in 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is substituted with the OH of various 2-aminophenols . This reaction is facilitated by the electron-withdrawing nitro group, which activates the benzene ring towards nucleophilic attack .

Biochemical Pathways

The compound’s ability to undergo s_nar reactions suggests it could potentially influence pathways involving aromatic compounds .

Result of Action

The result of the compound’s action is the formation of new compounds through the S_NAr reaction. For instance, it can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . The exact molecular and cellular effects would depend on the specific targets and pathways involved.

Action Environment

The action of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the rate of the S_NAr reaction can be affected by the pH of the environment, the temperature, and the presence of other reactive species . Additionally, safety data suggests that the compound should be handled carefully to avoid generating dust, indicating that its stability could be affected by physical manipulation .

properties

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYOJWIYWUTYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2933852.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)